molecular formula C18H13ClN4O3S B11599866 (7Z)-3-(4-chlorophenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-chlorophenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11599866
M. Wt: 400.8 g/mol
InChI Key: OWYUTFOWJREFMA-SXGWCWSVSA-N
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Description

(7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolotriazines. This compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group, which are linked through a thiazolotriazine core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-nitrobenzylidene in the presence of a base, followed by cyclization with thiosemicarbazide under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxylamine derivatives, and various substituted phenyl derivatives. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

(7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its specific structural features, such as the combination of chlorophenyl and nitrophenyl groups linked through a thiazolotriazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H13ClN4O3S

Molecular Weight

400.8 g/mol

IUPAC Name

(7Z)-3-(4-chlorophenyl)-7-[(4-nitrophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H13ClN4O3S/c19-13-3-7-14(8-4-13)21-10-20-18-22(11-21)17(24)16(27-18)9-12-1-5-15(6-2-12)23(25)26/h1-9H,10-11H2/b16-9-

InChI Key

OWYUTFOWJREFMA-SXGWCWSVSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/S2

Canonical SMILES

C1N=C2N(CN1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2

Origin of Product

United States

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